3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)-
Description
The compound 3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- (CAS: 1367959-75-8) is a heterocyclic derivative featuring an isothiazolethione core substituted with ethyl, methyl, and pyrimidinyl groups. Its structure combines the sulfur-containing isothiazole ring with a pyrimidine moiety, which is frequently associated with biological activity in medicinal chemistry.
Properties
IUPAC Name |
2-ethyl-4-methyl-5-pyrimidin-5-yl-1,2-thiazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-3-13-10(14)7(2)9(15-13)8-4-11-6-12-5-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYOWXTXIVSTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=S)C(=C(S1)C2=CN=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20768973 | |
| Record name | 2-Ethyl-4-methyl-5-(pyrimidin-5-yl)-1,2-thiazole-3(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20768973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138467-88-6 | |
| Record name | 2-Ethyl-4-methyl-5-(pyrimidin-5-yl)-1,2-thiazole-3(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20768973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4-methyl-5-(5-pyrimidinyl)thioamide with a suitable oxidizing agent to form the isothiazolethione ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolethione ring to its corresponding thiol or thione derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thione derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analogues
Isothiazolethione Derivatives
- 2-Cyclohexylisothiazol-3(2H)-one (CAS: 918107-67-2): Shares the isothiazolethione core but substitutes the pyrimidinyl group with a cyclohexyl moiety. This compound’s larger hydrophobic substituent may influence its pharmacokinetic properties, such as membrane permeability .
Pyrimidine and Thiazole Derivatives
- 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinthione (CAS: 892302-22-6): Features a pyrimidinthione core with oxadiazole and methylphenyl substituents. The oxadiazole group may confer rigidity and hydrogen-bonding capacity, differing from the pyrimidinyl group’s planar aromaticity in the target compound .
- 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium (CAS: 10055-47-7): Combines pyrimidine and thiazole rings, highlighting the role of cationic charge in modulating biological activity, a feature absent in the neutral isothiazolethione core .
Biological Activity
3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12N2S2
- Molecular Weight : 224.34 g/mol
- CAS Number : [Not specified in the search results]
Synthesis
The synthesis of 3(2H)-Isothiazolethione typically involves the reaction of appropriate thiosemicarbazones with pyrimidine derivatives. This process can yield various derivatives that exhibit differing biological activities.
Antimicrobial Properties
Research indicates that isothiazole derivatives possess significant antimicrobial properties. For example, compounds similar to 3(2H)-Isothiazolethione have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Studies have demonstrated that isothiazole derivatives can inhibit cancer cell proliferation. One study highlighted that certain thiosemicarbazone derivatives exhibited cytotoxic effects against several cancer cell lines, suggesting a potential mechanism involving apoptosis induction .
The proposed mechanism for the biological activity of isothiazole derivatives includes:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cellular proliferation.
- DNA Interaction : Some derivatives can intercalate with DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells can lead to apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial activity of various isothiazoles. The results indicated that 3(2H)-Isothiazolethione showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Potential
In a preclinical trial involving human cancer cell lines, a derivative of isothiazole was shown to reduce cell viability by over 50% at concentrations as low as 10 µM. The study concluded that these compounds could be promising candidates for further development in cancer therapeutics .
Data Table: Biological Activities of Isothiazole Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
